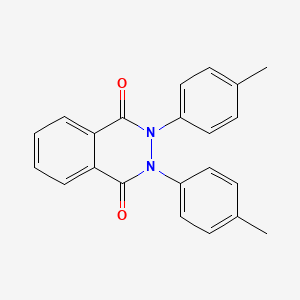
2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione is an organic compound that belongs to the class of phthalazinediones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the phthalazinedione. The reaction conditions may vary, but common reagents include acetic acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating these targets’ activity, leading to changes in cellular pathways and processes.
類似化合物との比較
Similar Compounds
Phthalazinedione: The parent compound with similar chemical properties.
4-Methylphthalazinedione: A derivative with a single methyl group.
2,3-Dihydro-1,4-phthalazinedione: A similar compound without the methyl groups.
Uniqueness
2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for particular applications.
特性
CAS番号 |
63546-89-4 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
2,3-bis(4-methylphenyl)phthalazine-1,4-dione |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-11-17(12-8-15)23-21(25)19-5-3-4-6-20(19)22(26)24(23)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChIキー |
VOCFSBLXQPRJBS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


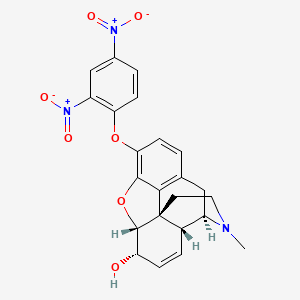
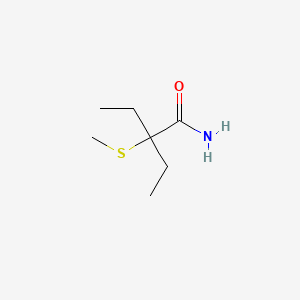
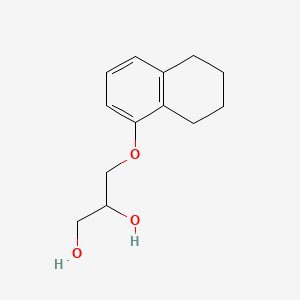
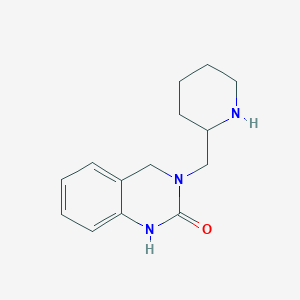
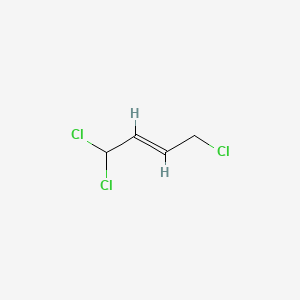

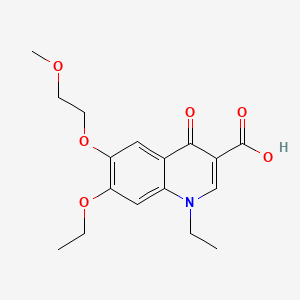
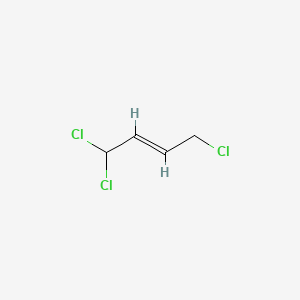
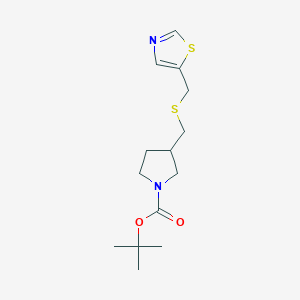
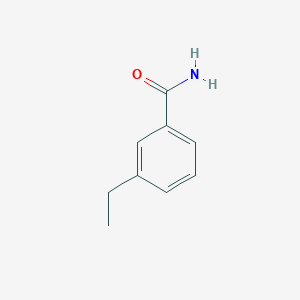
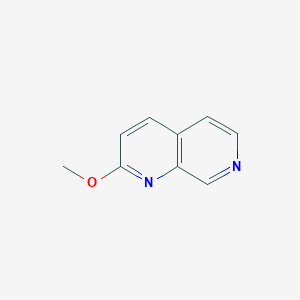
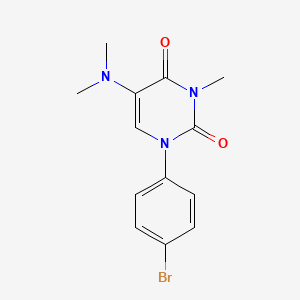
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)

